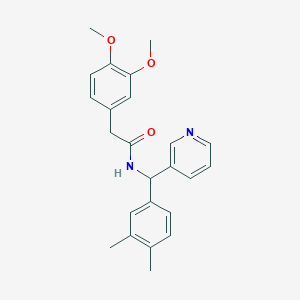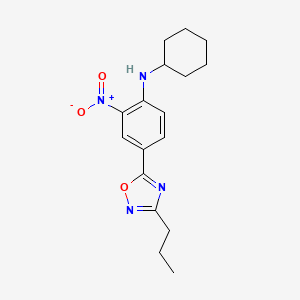
N-cyclohexyl-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline, commonly known as CYCLOPS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications.
Mechanism of Action
The mechanism of action of CYCLOPS is not yet fully understood, but it is thought to involve the inhibition of ROS production and the modulation of signaling pathways involved in inflammation and oxidative stress. CYCLOPS has also been shown to interact with a range of cellular targets, including proteins and nucleic acids, suggesting that it may have multiple modes of action.
Biochemical and Physiological Effects:
CYCLOPS has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of ROS production, the modulation of signaling pathways involved in inflammation and oxidative stress, and the induction of apoptosis in cancer cells. CYCLOPS has also been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of a range of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of CYCLOPS is its high sensitivity and specificity for detecting ROS in cells and tissues. CYCLOPS is also relatively easy to synthesize and can be used in a variety of experimental settings. However, one of the limitations of CYCLOPS is its potential toxicity, which may limit its use in some experimental systems.
Future Directions
There are several future directions for research involving CYCLOPS. One area of research involves the development of new synthetic methods for producing CYCLOPS with improved purity and yield. Another area of research involves the development of new applications for CYCLOPS, including its use as a therapeutic agent for the treatment of diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. Finally, further research is needed to fully understand the mechanism of action of CYCLOPS and its potential interactions with cellular targets, which may provide new insights into its potential applications in scientific research.
Synthesis Methods
There are several methods for synthesizing CYCLOPS, but one of the most commonly used methods involves the reaction of 3-propyl-1,2,4-oxadiazole-5-carboxylic acid with cyclohexylamine, followed by nitration and reduction of the resulting intermediate. This method has been shown to yield high purity CYCLOPS with good yields.
Scientific Research Applications
CYCLOPS has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of CYCLOPS as a fluorescent probe for detecting and imaging reactive oxygen species (ROS) in cells and tissues. CYCLOPS has also been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of a range of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
properties
IUPAC Name |
N-cyclohexyl-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-2-6-16-19-17(24-20-16)12-9-10-14(15(11-12)21(22)23)18-13-7-4-3-5-8-13/h9-11,13,18H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPMSNXSMHCINS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2=CC(=C(C=C2)NC3CCCCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

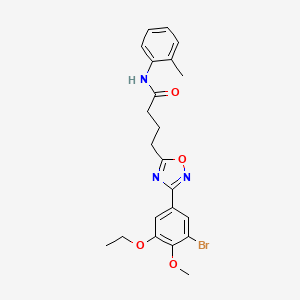
![N-(2-ethyl-6-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718393.png)
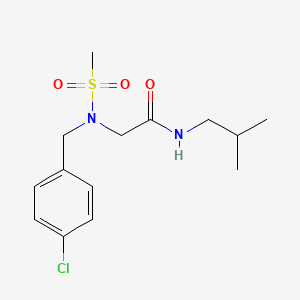
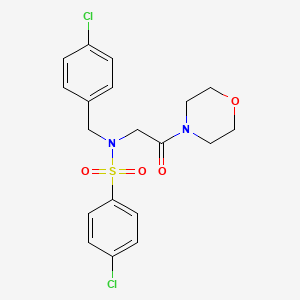

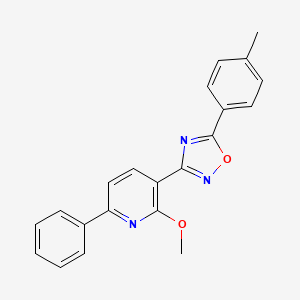
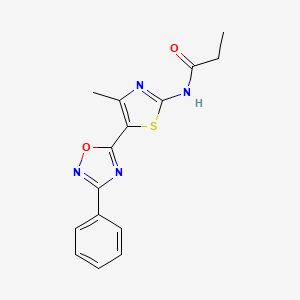

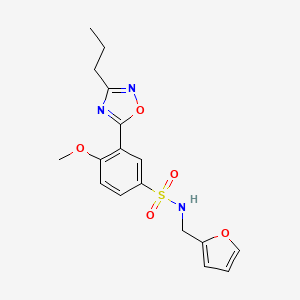

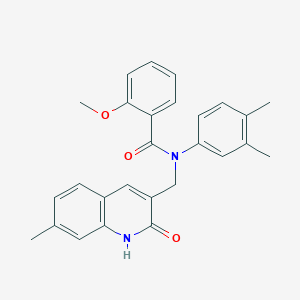

![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(3,4-dimethoxybenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7718458.png)
